molecular formula C11H16O B140747 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone CAS No. 132079-97-1

1-(2-Prop-2-enylcyclohexen-1-yl)ethanone

Cat. No. B140747
CAS RN: 132079-97-1
M. Wt: 164.24 g/mol
InChI Key: RGJLBCUQQPOKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Prop-2-enylcyclohexen-1-yl)ethanone is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C12H16O and is classified as a ketone. This compound has several unique properties that make it useful in various scientific applications. In

Mechanism of Action

The mechanism of action of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone is not well understood. However, it is believed to act as an agonist for certain olfactory receptors, which are responsible for detecting odors. This compound has been shown to activate the OR5A1 receptor, which is involved in the detection of musk-like odors.
Biochemical and Physiological Effects:
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in the olfactory system and to activate certain olfactory receptors. Additionally, this compound has been shown to have antimicrobial properties, making it useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone in lab experiments is its strong odor, which makes it easy to detect. Additionally, this compound has been shown to have a high degree of specificity for certain olfactory receptors, making it useful in the study of the olfactory system. However, one limitation of using this compound is its potential toxicity, which can be harmful to lab personnel if not handled properly.

Future Directions

There are several future directions for the study of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone. One potential area of research is the development of new fragrances and perfumes based on this compound. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Finally, further research is needed to better understand the mechanism of action of this compound and its role in the olfactory system.

Synthesis Methods

The synthesis of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone can be achieved through several methods. One common method is the Friedel-Crafts acylation of 2-methylcyclohexanone with acetyl chloride, followed by the addition of allyl magnesium bromide. Another method involves the reaction of 2-methylcyclohexanone with allyl bromide in the presence of sodium hydride. These methods have been shown to be effective in producing high yields of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone.

Scientific Research Applications

1-(2-Prop-2-enylcyclohexen-1-yl)ethanone has been extensively used in scientific research due to its unique properties. One of its primary applications is in the study of odor perception. It has been shown to have a strong odor that is similar to that of musk, making it useful in the development of perfumes and other fragrances. Additionally, this compound has been used in the study of the olfactory system and its role in behavior.

properties

CAS RN

132079-97-1

Product Name

1-(2-Prop-2-enylcyclohexen-1-yl)ethanone

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(2-prop-2-enylcyclohexen-1-yl)ethanone

InChI

InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3H,1,4-8H2,2H3

InChI Key

RGJLBCUQQPOKQT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(CCCC1)CC=C

Canonical SMILES

CC(=O)C1=C(CCCC1)CC=C

synonyms

Ethanone, 1-[2-(2-propenyl)-1-cyclohexen-1-yl]- (9CI)

Origin of Product

United States

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